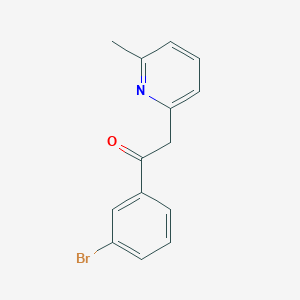

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone

Description

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone (CAS: 879485-68-4) is a brominated aromatic ketone with the molecular formula C₁₄H₁₂BrNO and a molecular weight of 290.17 g/mol . Its structure comprises a 3-bromophenyl group linked to an ethanone moiety, which is further substituted with a 6-methylpyridin-2-yl group. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of its electron-withdrawing bromine atom and the steric/electronic contributions of the methylpyridine ring.

Properties

IUPAC Name |

1-(3-bromophenyl)-2-(6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-4-2-7-13(16-10)9-14(17)11-5-3-6-12(15)8-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSHQUWWODZZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone, with the molecular formula C14H12BrNO and a molecular weight of 290.15 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.

- Molecular Formula : C14H12BrNO

- Molecular Weight : 290.15 g/mol

- CAS Number : 879485-68-4

- Purity : Typically 95% .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various brominated compounds, including derivatives of pyridine and phenyl groups. The presence of halogen substituents has been shown to enhance antibacterial activity against strains such as E. coli and Bacillus mycoides.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone | 0.0195 | E. coli |

| Unknown Compound | 0.0048 | Bacillus mycoides |

| Unknown Compound | 0.0048 | C. albicans |

The compound exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) as low as 0.0195 mg/mL against E. coli, indicating its potential as an effective antimicrobial agent .

Antifungal Activity

The compound also demonstrated antifungal properties, particularly against Candida albicans. The MIC values indicate efficacy comparable to existing antifungal agents, suggesting that the compound could serve as a lead for developing new antifungal therapies.

Anticancer Activity

The anticancer potential of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone has been investigated in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 4.5 | Apoptosis induction via caspase activation |

| U-937 (Leukemia) | 5.13 | Cell cycle arrest at G1 phase |

Flow cytometry analysis revealed that the compound effectively arrests cell proliferation and triggers apoptotic pathways in MCF-7 cells, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

- Study on Antimicrobial Activity : A recent study highlighted the synthesis of various pyridine derivatives and their biological evaluation, where 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone was among the compounds tested for antibacterial properties against E. coli and other pathogens .

- Anticancer Research : Another investigation assessed the cytotoxic effects of this compound on human leukemia cell lines, demonstrating significant apoptosis induction and suggesting a promising avenue for further drug development .

Scientific Research Applications

Antiprion Activity

Research has demonstrated that compounds similar to 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone exhibit potential antiprion activity. In studies involving neuroblastoma cells, derivatives were evaluated for their ability to inhibit the disease-causing prion protein, PrP^Sc. Although the parent compound showed modest potency, analogs were developed that exhibited significantly improved activity against prion diseases, highlighting the compound's potential as a lead structure for further drug development .

Pharmacokinetics and Bioavailability

The pharmacokinetic properties of related compounds have been studied extensively. For instance, modifications to the pyridine ring have been shown to enhance oral bioavailability and brain penetration. These properties are crucial for developing therapeutics aimed at central nervous system disorders. The compound's stability in liver microsomes and its ability to reach therapeutic concentrations in the brain make it a candidate for further investigation in neuropharmacology .

Synthesis of Novel Derivatives

1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone serves as a versatile intermediate in organic synthesis. It can undergo various reactions, such as Suzuki cross-coupling and other palladium-catalyzed processes, to yield novel pyridine derivatives with enhanced biological activities. These reactions are valuable for developing new materials and pharmaceuticals .

Retrosynthesis Analysis

The compound's structure allows for efficient retrosynthetic analysis, facilitating the identification of feasible synthetic routes. Tools utilizing extensive databases can predict synthetic pathways that streamline the production of this compound and its derivatives, making it an attractive target for synthetic chemists.

Liquid Crystals

The unique electronic properties of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone derivatives have been explored in the context of liquid crystal applications. Density functional theory (DFT) studies suggest that these compounds could serve as chiral dopants, enhancing the performance of liquid crystal displays (LCDs). Their ability to modulate optical properties makes them suitable candidates for advanced material applications .

Cosmetic Formulations

Recent studies indicate that compounds related to 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone may also find applications in cosmetic formulations. The safety and stability profiles required for cosmetic products align with the compound's characteristics, making it a potential ingredient in skin care formulations aimed at improving skin hydration and texture .

Data Summary Table

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antiprion Activity | Modest potency; analogs show improved activity against PrP^Sc |

| Pharmacokinetics | Enhances oral bioavailability; good brain penetration | |

| Organic Synthesis | Synthesis of Novel Derivatives | Versatile intermediate in palladium-catalyzed reactions |

| Retrosynthesis Analysis | Efficient synthetic pathways predicted using advanced tools | |

| Material Science | Liquid Crystals | Potential chiral dopants; enhances optical performance |

| Cosmetic Formulations | Skin Care Products | Suitable for improving hydration; aligns with safety profiles |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone, highlighting differences in substituents, physicochemical properties, and biological activities:

Key Comparisons :

The 6-methylpyridin-2-yl group contributes steric bulk and moderate basicity, contrasting with 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone, where trifluoromethyl groups increase metabolic stability but reduce solubility .

Antimicrobial and Antiparasitic Activities: The target compound’s bromine atom may mimic the bioactivity of 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone, which showed potent antimalarial activity (pIC₅₀ = 7.89) due to bromine’s halogen bonding and nitro’s electron-withdrawing effects . Analog 1-(benzo[d][1,3]dioxol-5-yl)-2-(6-methylpyridin-2-yl)ethanone exhibited antimicrobial activity (MIC = 30.2–43.2 μg/cm³), suggesting the target compound’s pyridine ring could similarly enhance microbial target engagement .

Synthetic Accessibility: The target compound can be synthesized via condensation reactions similar to those used for 2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone, where acetophenone derivatives react with aldehydes in ethanol under reflux . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is viable for introducing bromophenyl groups, as demonstrated in intermediates like 1-(3-bromophenyl)ethanone .

Physicochemical Properties: The target compound’s molecular weight (290.17 g/mol) and logP (estimated ~3.2) position it within drug-like space, whereas 1-(benzo[d][1,3]dioxol-5-yl)-2-(6-methylpyridin-2-yl)ethanone (255.27 g/mol) may have better aqueous solubility due to its dioxolane oxygen atoms .

Preparation Methods

Starting Materials and General Synthetic Approach

-

- 3-bromobenzaldehyde or 3-bromobenzoyl chloride (providing the bromophenyl fragment)

- 6-methylpyridine derivatives (providing the methylpyridinyl fragment)

-

- Formation of the ethanone (acetyl) bridge is commonly achieved via Friedel-Crafts acylation or condensation reactions.

- Lewis acid catalysts such as aluminum chloride (AlCl₃) are typically employed to facilitate the acylation step, enhancing electrophilicity of the acylating agent.

Detailed Preparation Routes

Pd-Catalyzed Cross-Coupling Approach

-

- Utilizes palladium catalysts (e.g., Pd₂(dba)₃) and ligands such as Xantphos.

- The reaction involves coupling of 3-bromophenyl methyl sulfone with 6-methylpyridin-2-yl ethanone derivatives.

- Base such as t-BuONa is added dropwise in toluene under reflux conditions.

- The reaction mixture is then acidified and purified to isolate the target ketone.

-

- Reflux in toluene under inert atmosphere.

- Catalyst loading in the range of 0.1–1 mol%.

- Base addition over 2–4 hours with stirring post-addition.

-

- Typically 70–75% isolated yield reported.

-

- Avoids use of harsh Lewis acids.

- Allows milder reaction conditions and better functional group tolerance.

- Facilitates selective formation of the ketone without over-oxidation.

Alternative Intermediate Preparation and Coupling

The 6-methylpyridin-2-yl ethanone intermediate can be prepared by hydration of alkynyl precursors such as 5-ethynyl-2-methylpyridine using sulfuric acid and toluene mixtures at 50–80 °C for several hours, with yields over 90%.

The bromophenyl component can be introduced via brominated phenylmethylsulfone derivatives, which serve as coupling partners in Pd-catalyzed processes.

The coupling reactions are often conducted in the presence of bases like pyridine, DBU, piperidine, triethylamine, or DIPEA, with piperidine sometimes preferred for higher yields.

Reaction Scheme Summary

| Step | Reactants | Catalyst/Base | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-bromobenzoyl chloride + 6-methylpyridine | AlCl₃ | Anhydrous, controlled temp | Moderate to high | Friedel-Crafts acylation |

| 2 | 3-bromophenyl methyl sulfone + 6-methylpyridin-2-yl ethanone | Pd₂(dba)₃, Xantphos, t-BuONa | Reflux in toluene, inert atmosphere | 70–75 | Pd-catalyzed cross-coupling |

| 3 | 5-ethynyl-2-methylpyridine hydration | H₂SO₄/toluene | 50–80 °C, 2–16 h | >90 | Intermediate preparation |

Analytical Characterization of the Product

- NMR Spectroscopy:

- Aromatic proton signals correspond to bromophenyl and pyridinyl rings.

- Methyl group on pyridine appears as a singlet.

- Methylene protons adjacent to the ketone show characteristic chemical shifts.

- Mass Spectrometry:

- Molecular ion peak consistent with the molecular weight of the compound.

- Infrared Spectroscopy:

- Strong carbonyl stretch near 1700 cm⁻¹.

- Aromatic C-H stretching bands.

Research Findings and Process Optimization

Avoidance of explosive oxidants (e.g., hydrogen peroxide) in sulfone intermediates improves safety and environmental profile.

Use of sulfonate leaving groups (e.g., tosylate, mesylate, triflate) in intermediates facilitates coupling reactions with high selectivity.

One-pot synthesis methods have been developed to streamline intermediate preparation and coupling, reducing purification steps and improving overall efficiency.

The choice of base and ligand in Pd-catalyzed reactions significantly impacts yield and purity, with bulky phosphine ligands like Xantphos enhancing catalyst stability and turnover.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-bromobenzoyl chloride, 6-methylpyridine | AlCl₃ | Ambient to reflux | Several hours | Moderate to high | Requires anhydrous conditions |

| Pd-Catalyzed Coupling | 3-bromophenyl methyl sulfone, 6-methylpyridin-2-yl ethanone | Pd₂(dba)₃, Xantphos, t-BuONa | Reflux in toluene | 3–6 hours | 70–75 | Milder, selective, scalable |

| Hydration of Alkynyl Pyridine | 5-ethynyl-2-methylpyridine | H₂SO₄/toluene | 50–80 °C | 2–16 hours | >90 | Prepares pyridinyl ethanone intermediate |

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(3-Bromophenyl)-2-(6-methylpyridin-2-yl)ethanone, and how can reaction conditions be optimized for higher yield?

- Synthetic Routes :

- Multi-step condensation : Aryl bromides (e.g., 3-bromoacetophenone derivatives) react with pyridine intermediates (e.g., 6-methylpyridin-2-yl lithium) under palladium-catalyzed cross-coupling conditions. Key parameters include solvent choice (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometric ratios of reactants .

- Direct coupling : Bromophenyl ethanone derivatives undergo Suzuki-Miyaura coupling with 6-methylpyridin-2-yl boronic acids, requiring Pd(PPh₃)₄ as a catalyst and a base like K₂CO₃ .

- Optimization :

- Catalyst loading : Reducing Pd catalyst to 0.1 equiv minimizes side reactions while maintaining yield (60–86%) .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) improves purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–2.8 ppm for pyridinyl-CH₃) .

- ¹³C NMR : Confirms carbonyl (C=O, ~190–200 ppm) and bromophenyl carbons .

Q. What are the typical chemical reactions this compound undergoes?

- Substitution Reactions :

- Bromine on the phenyl ring can be replaced by nucleophiles (e.g., amines, thiols) using Pd catalysts .

- Oxidation/Reduction :

- Ethanone group oxidizes to carboxylic acid with KMnO₄ (acidic conditions) or reduces to alcohol with NaBH₄ .

- Heterocyclic Functionalization :

- Pyridine nitrogen participates in coordination chemistry (e.g., ligand design for metal complexes) .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

- Density Functional Theory (DFT) :

- Predicts molecular geometry, dihedral angles between phenyl and pyridine rings, and charge distribution .

- Identifies reactive sites (e.g., bromine as an electrophilic center) and frontier orbitals (HOMO-LUMO gaps ~4.5 eV) .

- Molecular Docking : Simulates binding interactions with biological targets (e.g., kinase enzymes) to guide structure-activity relationship (SAR) studies .

Q. How to address contradictory data in reaction yields when varying substituents on the phenyl ring?

- Case Study : Para-substituted bromophenyl derivatives show higher yields (86%) vs. ortho-substituted analogs (0% yield due to steric hindrance) .

- Resolution Strategies :

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) enhance cross-coupling efficiency, while electron-donating groups (e.g., -OCH₃) reduce reactivity .

Q. What strategies can be employed to resolve discrepancies in biological activity data across different studies?

- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) to normalize IC₅₀ values .

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to correlate in vitro vs. in vivo activity .

- Structural Analog Comparison : Compare activity with analogs lacking bromine or pyridine groups to isolate pharmacophoric motifs .

Q. How does the steric and electronic environment influence regioselectivity in substitution reactions?

- Steric Effects : Ortho-substituted bromophenyl derivatives exhibit lower reactivity due to hindered access to the bromine atom .

- Electronic Effects : Electron-deficient aryl rings (e.g., with -CF₃ groups) favor nucleophilic aromatic substitution at the para position .

- Catalyst Tuning : Bulky ligands (e.g., tri-tert-butylphosphine) enhance selectivity for mono-substitution over di-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.